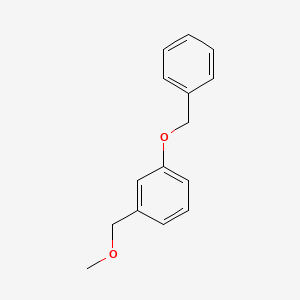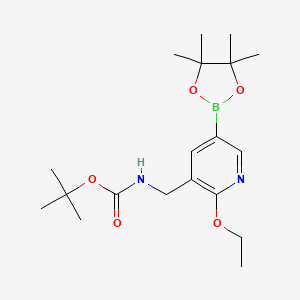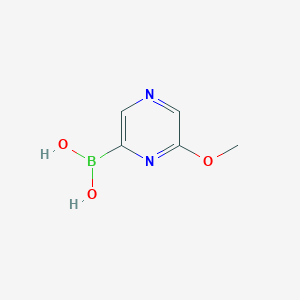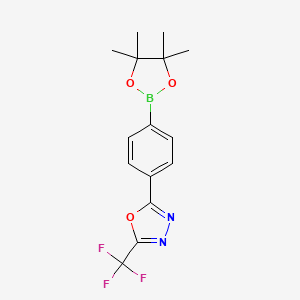
4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester
描述
4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester is a compound that combines the unique properties of boronic acids and oxadiazoles. This compound is particularly interesting due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The trifluoromethyl group and the oxadiazole ring contribute to its stability and reactivity, making it a valuable building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative under dehydrating conditions.
Borylation: The resulting oxadiazole compound is then subjected to a borylation reaction using a boronic acid or boronic ester precursor. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.
Pinacol Ester Formation: Finally, the boronic acid intermediate is converted to the pinacol ester by reacting with pinacol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, though this is less common.
Substitution: The trifluoromethyl group and the boronic ester can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Phenols: From oxidation of the boronic ester.
Amines or Thiols: From substitution reactions involving the oxadiazole ring.
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Protecting Groups: The boronic ester can serve as a protecting group for diols in carbohydrate chemistry.
Biology and Medicine:
Drug Development: The compound’s stability and reactivity make it a candidate for developing new pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用机制
The compound exerts its effects primarily through interactions involving the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various chemical and biological contexts. The trifluoromethyl group and oxadiazole ring further modulate the compound’s reactivity and stability, enhancing its utility in complex synthetic and biological systems.
相似化合物的比较
Phenylboronic Acid, Pinacol Ester: Lacks the oxadiazole ring and trifluoromethyl group, making it less reactive in certain contexts.
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic Acid, Pinacol Ester: Similar structure but with a methyl group instead of a trifluoromethyl group, resulting in different electronic properties.
4-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)phenylboronic Acid, Pinacol Ester: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its reactivity and stability.
Uniqueness: The presence of both the trifluoromethyl group and the oxadiazole ring in 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester imparts unique electronic and steric properties that enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
属性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-7-5-9(6-8-10)11-20-21-12(22-11)15(17,18)19/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSIOIBORDZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118640 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056456-25-7 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056456-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


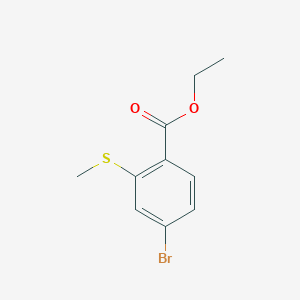
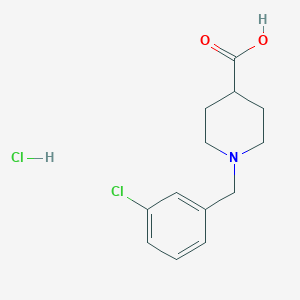
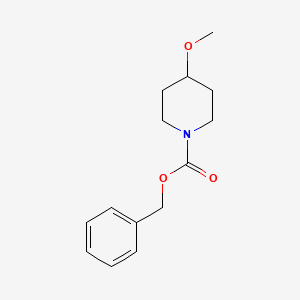
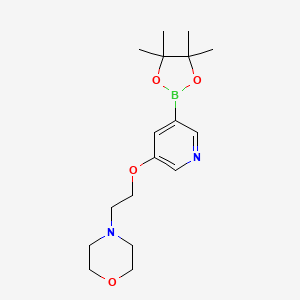

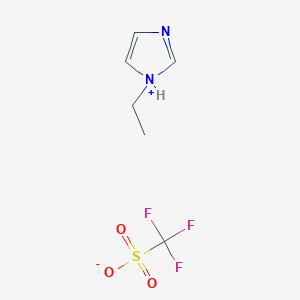
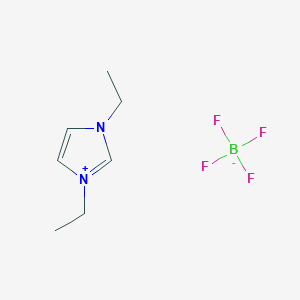
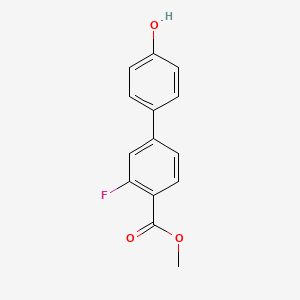

![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)
![3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)
